The compound [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate, commonly known as tedizolid phosphate, is a synthetic antibiotic belonging to the oxazolidinone class. It is primarily used in the treatment of acute bacterial skin and skin structure infections caused by Gram-positive bacteria. The compound is recognized for its efficacy against resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Tedizolid phosphate is derived from the parent compound tedizolid, which was developed by Trius Therapeutics and later acquired by Merck & Co. It has been marketed under the trade name SIVEXTRO for clinical use . The compound's development was aimed at addressing the growing concern of antibiotic resistance.
Tedizolid phosphate is classified as a phosphorylated oxazolidinone antibiotic. Its molecular formula is , and it has a molecular weight of approximately 421.4 g/mol . The compound features a unique structure that enhances its antibacterial properties while minimizing side effects compared to earlier antibiotics.
The synthesis of tedizolid phosphate involves several key steps, typically starting from simpler oxazolidinone derivatives. The process includes:
The synthesis requires careful control of reaction conditions to ensure high yields and purities. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and purity of each synthetic step .
Tedizolid phosphate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The structural formula can be represented as follows:
Key structural features include:
Tedizolid phosphate undergoes various chemical reactions that are crucial for its activity:
The reaction kinetics can be influenced by pH, temperature, and the presence of other ions in solution. Understanding these factors is essential for optimizing therapeutic applications .
Tedizolid phosphate acts primarily through inhibition of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing peptide bond formation during translation.
The binding affinity of tedizolid phosphate to ribosomal RNA has been shown to be significantly higher than that of older antibiotics like linezolid, contributing to its effectiveness against resistant strains . The mechanism can be summarized as follows:
Tedizolid phosphate is primarily used in clinical settings for treating acute bacterial skin infections caused by Gram-positive bacteria, including resistant strains like MRSA. Its development represents a significant advancement in antibiotic therapy, providing an effective treatment option where traditional antibiotics may fail .
In addition to its clinical applications, ongoing research explores its potential uses against other bacterial infections and its role in combination therapies aimed at reducing resistance development .
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1